![molecular formula C9H11ClN2O2 B2590290 (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2137096-29-6](/img/structure/B2590290.png)
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Description
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as 4-NIDA hydrochloride and is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Scientific Research Applications
Synthesis and Molecular Structure
A study by Volkov et al. (2007) detailed the synthesis and molecular structure of derivatives related to 4-nitro-2,3-dihydro-1H-inden, including the 4-nitro derivatives and oxidation by-products. These compounds were studied using X-ray structural analysis, highlighting the molecular interactions and structural characteristics of nitro derivatives in chemical synthesis processes (Volkov et al., 2007).
Alternative Reduction Methods
Pehlivan et al. (2011) reported an alternative method for reducing aromatic nitro compounds to amines using a TMDS-iron catalyst system. This methodology was highlighted for its selectivity and efficiency in synthesizing amines from nitro compounds, providing a straightforward approach to isolating amine hydrochloride salts with good yields. The method demonstrated selectivity towards various functional groups, offering a versatile tool for chemical synthesis (Pehlivan et al., 2011).
Electrosynthesis of Amines
Mikhal’chenko et al. (2007) explored the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, showing its resemblance to nitrobenzene. Through electroreduction, they obtained amine chlorohydrates, demonstrating an efficient pathway for synthesizing amine derivatives from nitro compounds. This study provides insights into the applications of electrochemical methods in the synthesis of amine hydrochlorides from nitro precursors (Mikhal’chenko et al., 2007).
Applications in Organic Synthesis
Research by Prashad et al. (2006) detailed an efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan. This synthesis process involves a six-step procedure with a 49% overall yield. The methodology emphasized regioselective Friedel-Crafts acetylations and hydrogenations, showcasing the compound's utility in complex organic synthesis processes (Prashad et al., 2006).
properties
IUPAC Name |
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSMCZEHIXIMB-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride |
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